The synthesis of imipenem and cilastatin sodium involves several key steps:
Imipenem undergoes hydrolysis in the presence of dehydropeptidase I in the kidneys, which leads to its rapid degradation. Cilastatin sodium inhibits this enzyme, thereby increasing the bioavailability of imipenem in systemic circulation .
Imipenem exerts its antibacterial effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). It has a high affinity for PBPs 1A, 1B, 2, 4, 5, and 6 in Escherichia coli and Pseudomonas aeruginosa, leading to cell lysis and death . The presence of cilastatin ensures that sufficient levels of imipenem remain available in the body by preventing its renal metabolism.
Imipenem and cilastatin sodium is primarily used for treating severe infections caused by susceptible bacteria, including:
This combination is particularly valuable in hospital settings due to its effectiveness against resistant strains of bacteria that other antibiotics may not effectively treat .
Imipenem belongs to the carbapenem class of β-lactam antibiotics, characterized by a unique trans-6-hydroxyethyl side chain and a C-6 α-hydrogen atom. This configuration confers exceptional stability against a broad spectrum of β-lactamases, including extended-spectrum β-lactamases (ESBLs), AmpC cephalosporinases, and serine-based carbapenemases (e.g., KPC variants) [1] [8]. The molecular basis for this resistance lies in the antibiotic's low affinity for β-lactamase enzymes due to steric hindrance around its β-lactam ring. Hydrolysis of imipenem requires enzyme conformational changes that are sterically impeded by its hydroxyethyl side chain [8]. However, metallo-β-lactamases (e.g., NDM-1, IMP, VIM) remain a significant challenge, as these zinc-dependent enzymes efficiently hydrolyze the β-lactam ring [1].
Table 1: Hydrolysis Rates of β-Lactam Antibiotics by Major β-Lactamase Classes
| β-Lactamase Class | Representative Enzymes | Hydrolysis of Imipenem | Hydrolysis of Penicillins | Hydrolysis of Cephalosporins |
|---|---|---|---|---|
| Serine-based | ||||
| - ESBLs | TEM-3, SHV-2 | Low | High | High |
| - AmpC | CMY-2 | Low | Moderate | High |
| - Carbapenemases | KPC-2 | Moderate | High | High |
| Metallo-based | NDM-1, VIM-1 | High | Low | Moderate |
Source: Adapted from DrugBank Online and Antibiotics and Bacterial Resistance [1] [8]
Cilastatin sodium is a synthetic inhibitor of renal dehydropeptidase-I (DHP-I), a brush-border enzyme predominantly located in the proximal renal tubules. Without cilastatin, imipenem undergoes rapid hydrolysis (within minutes) by DHP-I, reducing its urinary recovery to <20% of the administered dose [3] [5]. Cilastatin competitively inhibits DHP-I through structural mimicry: its N-acyl-heptenoate chain binds to the enzyme's catalytic zinc site, forming a stable tetrahedral transition-state complex [3] [5]. This irreversible inhibition increases imipenem's urinary recovery to >70% and maintains therapeutic concentrations in renal tissues [3]. Crucially, cilastatin does not alter imipenem's plasma half-life or antimicrobial activity, as it lacks affinity for bacterial penicillin-binding proteins [1] [5].
Table 2: Pharmacokinetic Impact of Cilastatin on Imipenem in Human Subjects
| Parameter | Imipenem Alone | Imipenem + Cilastatin | Change (%) |
|---|---|---|---|
| Urinary Recovery (%) | 15–20 | 70–75 | +350 |
| Plasma Half-life (min) | 52 | 54 | +4 |
| Renal Clearance (L/h/kg) | 0.05 | 0.15 | +200 |
Source: Br J Clin Pharmacol (1984) [3]
Imipenem exerts bactericidal activity by covalently binding to penicillin-binding proteins (PBPs), enzymes essential for peptidoglycan cross-linking. Its affinity profile varies significantly across bacterial taxa:
Imipenem's low affinity for PBP-2a (conferred by the mecA gene) renders it ineffective against methicillin-resistant Staphylococcus aureus (MRSA) [1] [8].
Table 3: Binding Affinity (IC₅₀, μg/mL) of Imipenem to Key PBPs
| Bacterial Species | PBP-1a | PBP-1b | PBP-2 | PBP-3 | PBP-4 |
|---|---|---|---|---|---|
| Escherichia coli | 0.02 | 0.01 | 0.002 | 0.1 | 2.5 |
| Pseudomonas aeruginosa | 0.03 | 0.5 | 0.05 | 0.8 | >10 |
| Staphylococcus aureus | 0.01 | 0.05 | 0.02 | 0.1 | 0.3 |
| Streptococcus pneumoniae | 0.1 | 0.08 | 0.01 | 0.05 | NT |
IC₅₀ = Concentration inhibiting 50% of PBP activity; NT = Not tested. Source: DrugBank Online and Antibiotics and Bacterial Resistance [1] [8]
The imipenem-cilastatin combination operates through dual synergistic mechanisms:
Notably, imipenem's small molecular size (299.35 Da) facilitates diffusion through porin channels in Gram-negative outer membranes. Once intracellular, its stability against periplasmic β-lactamases allows accumulation at PBP targets [1] [10].
Schematic: Synergistic Action of Imipenem and Cilastatin
Bacterial Cell Wall Synthesis Renal Tubular Metabolism 1. Imipenem diffuses through porins → 3. Cilastatin blocks DHP-I ↓ ↓ 2. Binds PBP-2/1a → Inhibits peptidoglycan cross-linking ↓ 4. Cell lysis due to autolysin activation Source: Biochemical interactions described in Br J Clin Pharmacol (1984) [3]
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6